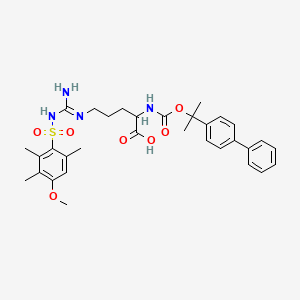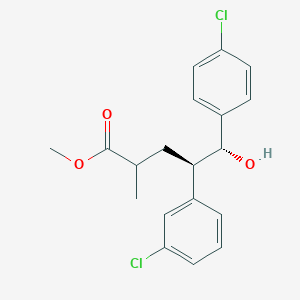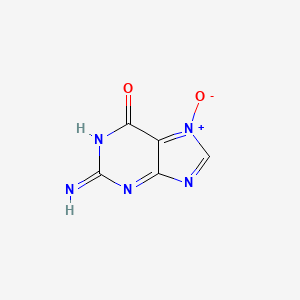
tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and multiple functional groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group, followed by the formation of the pyrrolidine ring through cyclization reactions. The final step often includes deprotection and purification to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of efficient catalysts, high-yielding reaction conditions, and streamlined purification processes to produce the compound on a large scale .
化学反応の分析
Types of Reactions
(S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products .
科学的研究の応用
(S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
類似化合物との比較
Similar Compounds
tert-Butanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.
tert-Butyl carbamate: Commonly used as a protecting group in organic synthesis.
Uniqueness
(S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines a pyrrolidine ring with multiple functional groups. This makes it particularly versatile in various synthetic and biological applications, distinguishing it from other similar compounds .
特性
分子式 |
C18H35N3O3 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
tert-butyl 2-[[(2-amino-3-methylbutanoyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)21(13(3)4)11-14-9-8-10-20(14)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3 |
InChIキー |
VUYFTMASJWPWDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)

![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide](/img/structure/B14797171.png)


![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)
![2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14797193.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)

![Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester](/img/structure/B14797219.png)
![Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14797221.png)


